Cas no 1188405-87-9 ((1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid)

(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making the compound particularly useful in multistep synthetic routes. Its pyrazole core is a valuable heterocyclic scaffold in medicinal chemistry, often employed in the development of pharmaceuticals and agrochemicals. The boronic acid functionality allows for selective coupling with aryl or vinyl halides under mild conditions, offering high functional group tolerance. This reagent is especially advantageous for constructing complex molecules with precision, ensuring efficient and reproducible results in both academic and industrial research settings.
(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid structure
1188405-87-9 structure
Product Name:(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
CAS No:1188405-87-9
MF:C8H13BN2O4
MW:212.010822057724
MDL:MFCD09951915
CID:830335
PubChem ID:44118675
Update Time:2025-06-11

(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
    • 1-(tert-Butoxycarbonyl)pyrzol-4-yl-oronic acid
    • 1-Boc-1H-pyrazole-4-boronic acid
    • 1-(t-Butoxycarbonyl)pyrazole-4-boronic acid
    • [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid
    • 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
    • N-Boc-1H-Pyrazole-4-boronic acid
    • 1-Boc-4-pyrazoleboronic Acid
    • {1-[(tert-butoxy)carbonyl]-1H-pyrazol-4-yl}boronic acid
    • (1-tert-butoxycarbonylpyrazol-4-yl)boronic acid
    • C8H13BN2O4
    • PubChem23557
    • KSC495M2N
    • (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
    • MDL: MFCD09951915
    • Inchi: 1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3
    • InChI Key: IUEPVMMFUSDDBJ-UHFFFAOYSA-N
    • SMILES: O(C(N1C=C(B(O)O)C=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 212.09700
  • Monoisotopic Mass: 212.0968371 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.6
  • Molecular Weight: 212.01

Experimental Properties

  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 374.1°C at 760 mmHg
  • Solubility: Slightly soluble (7.6 g/l) (25 º C),
  • PSA: 84.58000
  • LogP: -0.65390

(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

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(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1188405-87-9)(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
Order Number:A850169
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:28
Price ($):166.0/661.0
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Additional information on (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid

Introduction to (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic Acid (CAS No: 1188405-87-9)

(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid, with the CAS number 1188405-87-9, is a specialized boronic acid derivative that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound is particularly valued for its utility in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including many pharmaceuticals and agrochemicals.

The structure of (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid features a pyrazole ring substituted at the 4-position with a boronic acid moiety, further protected by a tert-butoxycarbonyl (Boc) group. The Boc group not only enhances the stability of the boronic acid during storage and handling but also provides a removable protecting group for subsequent chemical transformations. This dual functionality makes it an invaluable reagent in the synthesis of heterocyclic compounds, particularly those involving transition metal-catalyzed cross-coupling reactions.

In recent years, there has been a surge in research focused on developing efficient and scalable methods for the synthesis of pyrazole derivatives due to their wide-ranging biological activities. Pyrazoles are known for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The boronic acid derivative (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid has been extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl systems found in many active pharmaceutical ingredients (APIs).

One of the most compelling applications of this compound is in the development of novel drug candidates. Researchers have leveraged its reactivity to synthesize a diverse array of pyrazole-based molecules with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating substituted pyrazoles that exhibit potent inhibitory effects on enzymes such as kinases, which are key targets in cancer therapy. The Boc protection allows for selective deprotection under mild conditions, facilitating the introduction of additional functional groups without compromising the integrity of the boronic acid moiety.

The tert-butoxycarbonyl group also serves as a critical handle for further derivatization, enabling chemists to explore different chemical spaces. This has led to the development of novel synthetic strategies that allow for the rapid assembly of complex molecular architectures. In particular, the combination of palladium-catalyzed cross-coupling with Boc group manipulation has opened up new avenues for drug discovery and material science applications.

Recent advancements in flow chemistry have further highlighted the importance of boronic acids like (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid. Flow systems offer improved control over reaction conditions, leading to higher yields and purities with reduced solvent consumption and waste generation. This aligns with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing. By integrating this compound into continuous flow processes, researchers can achieve more efficient and environmentally friendly synthesis routes for pyrazole derivatives.

The versatility of (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to precisely functionalize pyrazole rings with various substituents has enabled the design of molecules with tailored electronic properties, contributing to advancements in next-generation display technologies.

In summary, (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (CAS No: 1188405-87-9) represents a cornerstone compound in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable for constructing complex molecules across multiple disciplines. As research continues to evolve, this compound is expected to play an even more significant role in driving innovation in drug discovery, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:1188405-87-9)(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
A850169
Purity:99%/99%
Quantity:25g/100g
Price ($):166.0/661.0
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